molecular formula C10H13BrClNO B7451451 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B7451451
M. Wt: 278.57 g/mol
InChI Key: YZLVDRATEFLSKZ-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it has been proposed that it may act through multiple pathways, including modulation of neurotransmitter systems, inhibition of inflammatory mediators, and activation of antioxidant pathways. It has also been suggested that it may interact with ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to activate antioxidant pathways and to protect against oxidative stress-induced damage. These effects may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is its relatively simple synthesis method, which allows for large-scale production. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which may make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical and clinical settings. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further studies to explore its potential applications in other areas of medicine, such as pain management and inflammation.

Synthesis Methods

The synthesis of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multi-step process that starts with the condensation of 2-bromoaniline with acetaldehyde to form 2-bromo-N-(2-methoxyethyl)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the corresponding tetrahydroisoquinoline derivative. The final step involves the quaternization of the nitrogen atom with hydrochloric acid to form the hydrochloride salt of 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been found to have anticancer activity against various types of cancer cells.

Properties

IUPAC Name

8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11;/h2-3,12H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLVDRATEFLSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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